5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-{[(4-Ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid: . It belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the esterification of 5-amino-2-methyl-1-benzofuran-3-carboxylic acid with benzyl alcohol. The reaction typically occurs under acidic conditions, using a suitable acid catalyst. The resulting benzyl ester is then sulfonated using a sulfonyl chloride (such as p-toluenesulfonyl chloride) to introduce the sulfonyl group .
Industrial Production:: While specific industrial production methods may vary, the synthesis typically follows similar principles, with optimization for large-scale production and cost-effectiveness.
Chemical Reactions Analysis
Reactions::
Esterification: Formation of the benzyl ester.
Sulfonation: Introduction of the sulfonyl group.
Hydrolysis: Conversion of the ester back to the carboxylic acid.
Esterification: Benzyl alcohol, acid catalyst (e.g., sulfuric acid).
Sulfonation: Sulfonyl chloride (e.g., p-toluenesulfonyl chloride), base (e.g., pyridine).
Hydrolysis: Alkaline conditions (e.g., sodium hydroxide).
Major Products:: The major product is the benzyl ester of 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Some substituted benzofurans exhibit significant anticancer activities . Further research is needed to explore its potential therapeutic effects.
Chemistry: It serves as a valuable intermediate in organic synthesis.
Industry: Its unique structure may have applications in materials science or drug development.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds at the moment, further investigation could reveal related structures and their distinct features.
Properties
CAS No. |
893781-55-0 |
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Molecular Formula |
C18H17NO6S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO6S/c1-3-24-13-5-7-14(8-6-13)26(22,23)19-12-4-9-16-15(10-12)17(18(20)21)11(2)25-16/h4-10,19H,3H2,1-2H3,(H,20,21) |
InChI Key |
PZIINWZRGVOHKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)O)C |
Origin of Product |
United States |
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